molecular formula C11H15ClN2O4S B5704854 N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5704854
M. Wt: 306.77 g/mol
InChI Key: BKXIBCDEEBPDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as a covalent inhibitor of BTK, which is a key protein in B cell signaling. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide irreversibly binds to Cys481 in the active site of BTK, leading to the inhibition of its activity and subsequent suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In preclinical studies, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation and proliferation of B cells, leading to the suppression of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have an acceptable safety profile, with no significant adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for BTK, which allows for the specific inhibition of B cell signaling. Another advantage is its irreversible binding to BTK, which provides sustained inhibition of its activity. However, one limitation is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other therapies for the treatment of various diseases. Additionally, the use of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in personalized medicine, based on the genetic profile of the patient, is also a promising future direction. Finally, the investigation of the long-term safety and efficacy of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in clinical trials is essential for its potential therapeutic applications.
In conclusion, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of BTK, which plays a crucial role in B cell signaling. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has various advantages and limitations for lab experiments, and its future directions involve the development of more potent and selective BTK inhibitors, investigation in combination with other therapies, personalized medicine, and long-term safety and efficacy in clinical trials.

Synthesis Methods

N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 2-chloro-5-nitroanisole with methylsulfonyl chloride to form 2-chloro-5-(methylsulfonyl)nitrobenzene. The resulting compound is then reacted with N-methylglycine to form N-methyl-N-(2-chloro-5-(methylsulfonyl)phenyl)glycine. The final step involves the reaction of N-methyl-N-(2-chloro-5-(methylsulfonyl)phenyl)glycine with 5-chloro-2-methoxyaniline to form N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of BTK, a protein that plays a crucial role in B cell signaling. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial for the treatment of B cell malignancies and autoimmune disorders.

properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-13-11(15)7-14(19(3,16)17)9-6-8(12)4-5-10(9)18-2/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIBCDEEBPDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(5-chloro-2-methoxyphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide

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